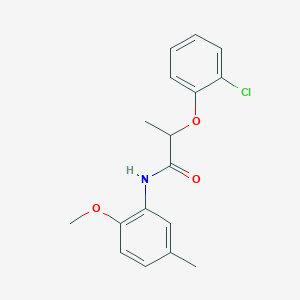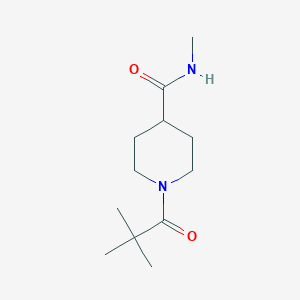![molecular formula C14H18ClFN2O3S B4737250 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4737250.png)
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide
説明
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide, also known as CFTR-Inhibitor-172, is a small molecule that has been extensively studied for its potential use in treating cystic fibrosis. This compound is a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the movement of chloride ions across cell membranes. CFTR-Inhibitor-172 has been shown to be effective in blocking CFTR activity in vitro and in vivo, making it a promising candidate for further research and development.
作用機序
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamideor-172 works by binding to the CFTR protein and inhibiting its function. Specifically, it blocks the movement of chloride ions across cell membranes, which is a key function of the CFTR protein. This inhibition of CFTR activity can help to reduce the production of thick, sticky mucus in the lungs and other organs, which is a hallmark of cystic fibrosis.
Biochemical and Physiological Effects
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamideor-172 has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamideor-172 is a potent inhibitor of CFTR activity, with an IC50 value of approximately 300 nM. In vivo studies have shown that 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamideor-172 can effectively block CFTR activity in the lungs of mice and rats, which could have important implications for the treatment of cystic fibrosis.
実験室実験の利点と制限
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamideor-172 has several advantages for use in scientific research. It is a highly potent and selective inhibitor of CFTR activity, making it a valuable tool for studying the role of CFTR in various physiological processes. Additionally, 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamideor-172 has been extensively studied in vitro and in vivo, and its safety and efficacy have been well-established. However, there are also some limitations to the use of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamideor-172 in lab experiments. For example, it can be difficult to obtain sufficient quantities of pure 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamideor-172 for use in large-scale experiments, and its high potency can make it challenging to control the dosage and minimize off-target effects.
将来の方向性
There are several potential future directions for research on 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamideor-172. One area of interest is the development of more potent and selective CFTR inhibitors, which could have even greater therapeutic potential for the treatment of cystic fibrosis. Another area of research is the use of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamideor-172 in combination with other drugs or therapies, which could help to enhance its efficacy and reduce the risk of side effects. Additionally, further studies are needed to better understand the mechanism of action of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamideor-172 and its potential use in other diseases or conditions beyond cystic fibrosis.
科学的研究の応用
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamideor-172 has been extensively studied for its potential use in treating cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. In cystic fibrosis, mutations in the CFTR gene lead to the production of a defective CFTR protein, which results in the accumulation of thick, sticky mucus in the lungs and other organs. 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamideor-172 has been shown to be effective in blocking the activity of the defective CFTR protein, which could help to alleviate some of the symptoms of cystic fibrosis.
特性
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-methylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClFN2O3S/c1-17-14(19)10-5-7-18(8-6-10)22(20,21)9-11-12(15)3-2-4-13(11)16/h2-4,10H,5-9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAXWGZOTHZRBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCN(CC1)S(=O)(=O)CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-methylpiperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1-naphthyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4737168.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4737172.png)


![3-butoxy-N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4737194.png)
![N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide](/img/structure/B4737212.png)
![3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4737223.png)
![N-isobutyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4737224.png)
![2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4737234.png)
![1-benzyl-5-bromo-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4737241.png)
![5-{[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4737243.png)
![methyl 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4737256.png)
![N-{4-[(4-methylbenzyl)oxy]benzyl}propan-2-amine hydrochloride](/img/structure/B4737260.png)
![6,7-dimethoxy-3-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4737263.png)